molecular formula C3H6O B1625691 Propionaldehyde-2,2-d2 CAS No. 39493-21-5

Propionaldehyde-2,2-d2

Cat. No. B1625691
CAS RN: 39493-21-5
M. Wt: 60.09 g/mol
InChI Key: NBBJYMSMWIIQGU-CBTSVUPCSA-N
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Description

Propionaldehyde-2,2-d2, also known as 2,2-Dideuteropropanal, is a compound with the linear formula CH3CD2CHO .


Synthesis Analysis

Propionaldehyde-2,2-d2 can be synthesized through the hydroformylation of ethylene . This process involves the reaction of ethylene with carbon monoxide and hydrogen, using a catalyst, usually cobalt or rhodium complexes . The resultant product is a mixture of n-butanol and iso-butanol, which can then be dehydrated to produce propionaldehyde .


Molecular Structure Analysis

The molecular structure of Propionaldehyde-2,2-d2 is characterized by the presence of a carbonyl group . The InChI representation of the molecule is InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2 .


Chemical Reactions Analysis

Propionaldehyde-2,2-d2 can undergo various reactions characteristic of aldehydes . For instance, it can readily undergo oxidation to form propionic acid . It can also participate in hydroformylation reactions .


Physical And Chemical Properties Analysis

Propionaldehyde-2,2-d2 is a colorless, volatile liquid at room temperature, and it has a pungent, fruity smell . It has a boiling point of 48°C and a melting point of -81°C . In terms of solubility, it is miscible with water, and soluble in ethanol and ether .

Scientific Research Applications

  • Stereochemistry in Biochemical Reactions : Propionaldehyde derivatives are important in understanding the stereochemistry of biochemical reactions. Zagalak et al. (1966) detailed how D-1,2-propanediol is converted to propionaldehyde with stereospecific hydrogen transfer, highlighting the role of propionaldehyde in biochemical transformations and enzyme activities (Zagalak et al., 1966).

  • Catalysis and Chemical Reactions : Hedrick and Chuang (2000) studied the formation of d1-propionaldehyde in ethylene hydroformylation, indicating the use of propionaldehyde in catalytic processes and chemical synthesis (Hedrick & Chuang, 2000). Similarly, Pino et al. (1983) discussed the hydroformylation of ethylene, where propionaldehyde-d1 is a significant product, demonstrating its role in industrial chemistry (Pino et al., 1983).

  • Computational Chemistry Studies : Propionaldehyde's molecular structure has been studied using computational methods. Allinger and Hickey (1973) performed ab initio calculations to understand the internal rotation of propionaldehyde, which is crucial for theoretical chemistry and molecular modeling (Allinger & Hickey, 1973).

  • Chemical Reaction Kinetics : Liu et al. (2020) researched the reaction kinetics of propionaldehyde, providing insights into the behavior of aldehydes in various chemical environments (Liu et al., 2020).

  • Photochemical Reactions : Toki et al. (1965) explored the photochemical reactions of propionaldehyde with furans, leading to the formation of oxetanes, which has implications in organic chemistry and synthesis (Toki et al., 1965).

  • Reactive-Extraction Processes : Li et al. (2013) developed a process for separating 2,3-butanediol from fermentation broth using propionaldehyde, illustrating its application in biotechnological separation processes (Li et al., 2013).

  • Microcompartments in Biological Systems : Sampson and Bobik (2008) reported on microcompartments for B12-dependent 1,2-propanediol degradation that protect from DNA and cellular damage by propionaldehyde, showing its significance in microbiology and cellular biology (Sampson & Bobik, 2008).

Safety And Hazards

Exposure to Propionaldehyde-2,2-d2 can cause irritation to the eyes, skin, and respiratory tract . It is considered to be a mild allergen and can cause asthma-like symptoms in sensitive individuals . Long-term exposure can lead to more serious health effects such as lung damage . Hence, adequate safety measures should be taken while handling this chemical .

properties

IUPAC Name

2,2-dideuteriopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJYMSMWIIQGU-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480223
Record name Propionaldehyde-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionaldehyde-2,2-d2

CAS RN

39493-21-5
Record name Propionaldehyde-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39493-21-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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